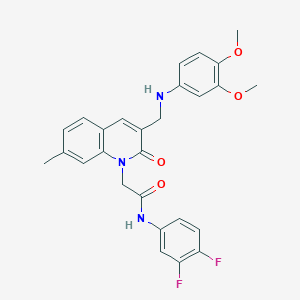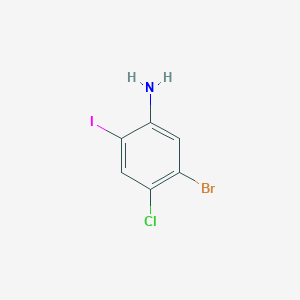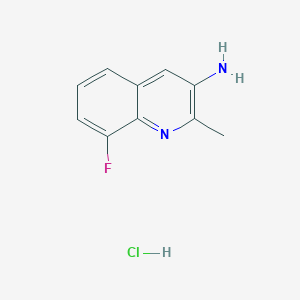![molecular formula C8H16N2 B2822069 (3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2137730-45-9](/img/structure/B2822069.png)
(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its occurrence in nature or its uses .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity, what it reacts with, the products formed, and the conditions needed for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .科学的研究の応用
Synthesis and Structural Analysis
- Research has delved into the synthesis and structural investigations of novel spirocyclic phosphazene derivatives, showcasing the complex stereochemistry and potential for creating diverse molecular architectures. These compounds, including tetrakis-pyrrolidinophosphazenes, exhibit interesting structural features such as propeller-like configurations and potential for chiral solvating agents, as seen in studies by Elif Ece Ilter and colleagues (Ilter et al., 2007).
Chemical Sensing and Catalysis
- Pyrrole derivatives have been identified as potential chemical sensors and catalysts. For example, Chia-I Lin and colleagues developed pyreno[2,1-b]pyrrole and its dimeric derivative, which show excellent selectivity and sensitivity for the detection of fluoride ions. These compounds demonstrate significant colorimetric and fluorescent changes in the presence of fluoride, providing a basis for the development of real-time and on-site application sensors (Lin et al., 2007).
Antimicrobial Activity
- Pyrrole derivatives have also been explored for their antimicrobial properties. M. Hublikar and colleagues synthesized a series of novel pyrrole chalcone derivatives, demonstrating significant antimicrobial activity, which they attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced the antimicrobial activity, highlighting the potential of these compounds as therapeutic agents (Hublikar et al., 2019).
NMR Spectroscopy and Mechanistic Studies
- Pyrrole derivatives are useful in NMR spectroscopy and mechanistic studies to understand complex chemical reactions and molecular interactions. For instance, C. Welch utilized a bicyclic pyrrole derivative to demonstrate magnetic nonequivalence in proton NMR, providing insights into the magnetic environments and coupling constants relevant to structural analysis and chemical synthesis (Welch, 1997).
作用機序
Target of Action
The primary targets of EN300-393079 are the Proteasome subunits . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. They are part of a major mechanism by which cells regulate the concentration of particular proteins and degrade misfolded proteins .
Mode of Action
It is known to interact with the proteasome subunits . The interaction of the compound with these targets may result in changes to the protein degradation process, potentially influencing cellular functions .
Biochemical Pathways
The biochemical pathways affected by EN300-393079 are likely related to protein degradation and turnover, given its interaction with Proteasome subunits . The downstream effects of these pathways could include changes in protein concentration and the removal of misfolded proteins .
Result of Action
The molecular and cellular effects of EN300-393079’s action would depend on its specific interactions with the Proteasome subunits . Potential effects could include changes in protein levels within the cell and the removal of damaged or misfolded proteins .
Safety and Hazards
特性
IUPAC Name |
(3aR,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-5-9-3-7(8)4-10(2)6-8/h7,9H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGAPMELYUMRL-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)


![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)
![(1R,2R)-2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2822007.png)

